Electropolymerizability: 1,4-Diphenoxybenzene vs. Diphenyl Sulfide and Diphenyl Sulfone
Under identical low-potential electrochemical polymerization conditions in boron trifluoride diethyl etherate (BFEE), 1,4-diphenoxybenzene (DPOB) undergoes successful anodic oxidation to deposit electroactive poly(1,4-diphenoxybenzene) (PDPOB) thin films. In direct contrast, its sulfur-containing analogs diphenyl sulfide (DPS) and diphenyl sulfone (DPSO) exhibit complete electropolymerization failure, producing no film deposition [1].
| Evidence Dimension | Electropolymerization feasibility (film formation) |
|---|---|
| Target Compound Data | Successful deposition of PDPOB thin film |
| Comparator Or Baseline | Diphenyl sulfide (DPS): No electropolymerization; Diphenyl sulfone (DPSO): No electropolymerization |
| Quantified Difference | Qualitative binary outcome: Success vs. Complete failure |
| Conditions | Electrochemical polymerization in BFEE at low potential |
Why This Matters
This binary differentiation proves that sulfur-containing aromatic ether analogs cannot serve as drop-in replacements for 1,4-diphenoxybenzene in applications requiring electropolymerizable monomers for conducting polymer film fabrication.
- [1] Lu, B., Yan, J., Xu, J., Zhou, W., & Wan, X. (2010). Novel Electroactive Proton-Doped Conducting Poly(aromatic ethers) with Good Fluorescence Properties via Electropolymerization. Macromolecules, 43(10), 4599–4608. View Source
